molecular formula C14H17FN2O2 B2997266 3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene CAS No. 339110-50-8

3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene

Cat. No. B2997266
CAS RN: 339110-50-8
M. Wt: 264.3
InChI Key: CJFNJHUQLBREHT-UHFFFAOYSA-N
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Description

The compound “3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) which is substituted with a fluorine atom. It also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the fluorine atom, and the formation of the spirocyclic structure. Fluorinated pyridines can be synthesized using various methods, such as the Balz-Schiemann reaction . The synthesis of spirocyclic compounds can be achieved through various methods, including coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray diffraction can be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Pyrrole derivatives, for example, have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

  • Reaction Mechanisms and Isomer Formation

    Research by Molchanov et al. (2002) on substituted triazabicyclo and triazaspiro carboxylates interacting with N-fluoropyridinium tetrafluoroborate shows complex isomer formation, highlighting the chemical's potential for synthesis and modification in drug development (Molchanov et al., 2002).

  • Antibacterial Applications

    A study by Odagiri et al. (2013) designed and synthesized quinolines with potent antibacterial activity against respiratory pathogens, showcasing the utility of fluoroquinolone derivatives in addressing bacterial infections (Odagiri et al., 2013).

  • Synthesis of Fluorinated Pyridines

    The work of Matsumoto et al. (1984) on the Balz-Schiemann reaction to create fluorinated pyridines provides a pathway to new antibacterial agents, demonstrating the chemical's relevance in synthesizing new medicinal compounds (Matsumoto et al., 1984).

Environmental and Pharmacological Studies

  • Leaching Behavior and Environmental Impact

    Research by Yu et al. (2012) on the mobility of fluoroquinolone antibiotics in soils assesses environmental risks and the behavior of similar compounds in ecosystems (Yu et al., 2012).

  • Nanocarrier Drug Delivery Systems

    Paudel et al. (2019) explored the use of poly(lactic-co-glycolic acid) nanoparticles for delivering fluoroquinolone drugs, indicating potential advancements in drug delivery mechanisms (Paudel et al., 2019).

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, such as in the development of new drugs or materials. This would likely involve a combination of experimental studies and computational modeling .

properties

IUPAC Name

3-(6-fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c15-12-4-3-5-13(16-12)17-8-6-14(7-9-17)18-10-1-2-11-19-14/h1-5H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFNJHUQLBREHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCC=CCO2)C3=NC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene

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